![molecular formula C10H10Cl2N4O B2440894 4,6-dichloro-1-(oxan-2-yl)-1h-pyrazolo[3,4-d]pyrimidine CAS No. 1037479-62-1](/img/structure/B2440894.png)
4,6-dichloro-1-(oxan-2-yl)-1h-pyrazolo[3,4-d]pyrimidine
Overview
Description
4,6-dichloro-1-(oxan-2-yl)-1h-pyrazolo[3,4-d]pyrimidine is a chemical compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a tetrahydro-2H-pyran-2-yl group attached to the nitrogen atom at position 1 of the pyrazolopyrimidine ring
Preparation Methods
The synthesis of 4,6-dichloro-1-(oxan-2-yl)-1h-pyrazolo[3,4-d]pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring is formed through cyclization reactions.
Attachment of the tetrahydro-2H-pyran-2-yl group: This step involves the reaction of the intermediate compound with tetrahydro-2H-pyran-2-yl derivatives under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
4,6-dichloro-1-(oxan-2-yl)-1h-pyrazolo[3,4-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions. For example, reduction can be achieved using hydrogen gas and a palladium catalyst.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,6-dichloro-1-(oxan-2-yl)-1h-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,6-dichloro-1-(oxan-2-yl)-1h-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4,6-dichloro-1-(oxan-2-yl)-1h-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine: Lacks the tetrahydro-2H-pyran-2-yl group, which may affect its reactivity and biological activity.
4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine: Contains only one chlorine atom, which may result in different chemical and biological properties.
1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Biological Activity
4,6-Dichloro-1-(oxan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 1037479-62-1) is a heterocyclic compound with potential pharmacological applications. Its molecular formula is C₁₀H₁₀Cl₂N₄O, and it has a molecular weight of 273.12 g/mol. This compound has garnered interest due to its unique structural features and possible biological activities.
- Molecular Formula : C₁₀H₁₀Cl₂N₄O
- Molecular Weight : 273.12 g/mol
- Purity : Typically reported at 98%
- Storage Conditions : Recommended storage in an inert atmosphere at 2-8°C
Enzyme Inhibition Studies
Enzyme inhibition is a crucial aspect of the biological activity of many pharmaceutical compounds. In particular, studies have highlighted the potential of pyrazolo[3,4-d]pyrimidines as inhibitors of acetylcholinesterase (AChE) and urease. For instance, some derivatives have demonstrated IC50 values significantly lower than standard inhibitors, indicating strong inhibitory effects .
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
Compound A | 2.14 ± 0.003 | AChE |
Compound B | 0.63 ± 0.001 | Urease |
Compound C | 1.13 ± 0.003 | Urease |
This table illustrates the potency of various compounds related to the pyrazolo[3,4-d]pyrimidine structure against key enzymes.
Pharmacological Effects
The pharmacological profile of pyrazolo[3,4-d]pyrimidines suggests anti-inflammatory and anticancer activities as well. Although specific data on this compound is scarce, related compounds have been evaluated for their ability to modulate inflammatory pathways and inhibit tumor cell proliferation .
Case Studies
A case study involving the synthesis and evaluation of similar pyrazolo derivatives revealed promising results in terms of biological activity. The synthesized compounds were subjected to various assays assessing their antibacterial and enzyme inhibitory properties. The findings indicated that modifications in the chemical structure could enhance biological efficacy.
Example Case Study Findings
In a comparative study on dichloro-substituted pyrazolo derivatives:
- Synthesis Method : Compounds were synthesized via cyclization reactions.
- Biological Assays : Evaluated for antibacterial activity against multiple strains.
- Results : Several derivatives exhibited significant antibacterial activity with low IC50 values.
Q & A
Q. Basic: What are the recommended synthetic routes for 4,6-dichloro-1-(oxan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine core functionalization. A common approach includes:
- Step 1: Reacting 4,6-dichloropyrazolo[3,4-d]pyrimidine with oxan-2-yl (tetrahydropyranyl) derivatives under nucleophilic substitution conditions. Use anhydrous solvents (e.g., acetonitrile or DMF) and a base like K₂CO₃ to facilitate alkylation at the N1 position .
- Step 2: Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm regioselectivity using ¹H NMR (e.g., shifts for oxan-2-yl protons at δ 3.5–4.5 ppm) .
- Step 3: Final recrystallization from ethanol or acetonitrile improves purity (>95%) .
Q. Basic: How can structural confirmation be achieved for this compound?
Methodological Answer:
Combine spectroscopic and analytical techniques:
- ¹H/¹³C NMR: Identify oxan-2-yl protons (δ 1.5–4.5 ppm) and pyrazolo[3,4-d]pyrimidine aromatic protons (δ 8.0–9.0 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups in the tetrahydropyran moiety .
- LC-MS: Confirm molecular weight (calculated: 300.7 g/mol) with ESI⁺ or MALDI-TOF, observing [M+H]⁺ peaks .
- Elemental Analysis: Validate C, H, N, and Cl content (±0.3% deviation) .
Q. Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
Prioritize kinase inhibition and cytotoxicity:
- Kinase Assays: Test against CDK2 or VEGFR-2 using ADP-Glo™ or fluorescence polarization. Use staurosporine as a positive control (IC₅₀ ≈ 10 nM) .
- Cell Proliferation: Screen in cancer cell lines (e.g., HCT-116 or MCF-7) via MTT assay. Include dose-response curves (1–100 µM) and calculate IC₅₀ values .
- Cytotoxicity: Assess in normal cell lines (e.g., HEK-293) to determine selectivity indices .
Q. Advanced: How to design SAR studies for optimizing kinase inhibition?
Methodological Answer:
Focus on substituent effects:
- Variation of N1 Substituents: Replace oxan-2-yl with isopropyl, phenyl, or benzyl groups to evaluate steric and electronic impacts on binding .
- Chloro Substitution: Compare 4,6-dichloro vs. 4-chloro-6-methyl derivatives to assess halogen interactions in the ATP-binding pocket .
- Cellular Permeability: LogP calculations (e.g., using MarvinSketch) and Caco-2 assays correlate substituent hydrophobicity with bioavailability .
Q. Advanced: How to perform retrosynthetic analysis for novel derivatives?
Methodological Answer:
Use AI-driven tools (e.g., Reaxys or Synthia) to:
- Identify Key Intermediates: Break down the target into pyrazolo[3,4-d]pyrimidine cores and oxan-2-yl precursors .
- Optimize Routes: Prioritize reactions with >70% yield in literature (e.g., Buchwald-Hartwig amination for N-alkylation) .
Q. Advanced: What computational methods validate binding modes with kinases?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Model interactions between the dichloro groups and kinase hinge regions (e.g., CDK2 Lys89) .
- MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns; analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) .
Q. Advanced: How to resolve contradictions between enzymatic and cellular activity data?
Methodological Answer:
- Check Compound Stability: Perform LC-MS on cell lysates to detect degradation products .
- Orthogonal Assays: Use thermal shift assays (TSA) to confirm target engagement in cells .
- Off-Target Screening: Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
Q. Advanced: How to achieve regioselective functionalization at the pyrimidine ring?
Methodological Answer:
Properties
IUPAC Name |
4,6-dichloro-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N4O/c11-8-6-5-13-16(7-3-1-2-4-17-7)9(6)15-10(12)14-8/h5,7H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIPTJUFAWNUEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=NC(=N3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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